5-Methyl-4-nitropyridin-2-amine
Description
Significance of Substituted Aminopyridines in Heterocyclic Chemical Research
Substituted aminopyridines are a cornerstone of heterocyclic chemistry, a field that investigates the properties and applications of cyclic compounds containing atoms of at least two different elements in their rings. These compounds are of immense interest due to their presence in a vast array of biologically active molecules, including many pharmaceuticals and agrochemicals. researchgate.netsciencepg.comrsc.org The introduction of various substituents onto the aminopyridine core allows for the fine-tuning of their chemical and physical properties, leading to the development of new compounds with specific functions. sciencepg.comnih.gov The versatility of the aminopyridine scaffold makes it a valuable building block in the synthesis of more complex molecular architectures. rsc.org
Overview of Nitropyridines as Key Synthetic Intermediates in Organic Chemistry
Nitropyridines are a class of pyridine (B92270) derivatives that contain one or more nitro groups. The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making nitropyridines valuable intermediates in organic synthesis. mdpi.commdpi.com This activation facilitates nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups onto the pyridine ring. mdpi.comresearchgate.net Furthermore, the nitro group itself can be readily transformed into other functional groups, such as an amino group, further expanding the synthetic utility of nitropyridines. mdpi.com These characteristics make them crucial precursors in the synthesis of numerous bioactive molecules and functional materials. mdpi.comnih.gov
Research Focus on 5-Methyl-4-nitropyridin-2-amine within the Contemporary Chemical Literature
Within the diverse family of substituted nitropyridines, this compound has garnered attention in contemporary chemical research. Its specific substitution pattern, featuring an amino group at the 2-position, a nitro group at the 4-position, and a methyl group at the 5-position, imparts a unique set of properties that are of interest for various applications. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the same pyridine ring creates a push-pull electronic system that can influence its reactivity and potential as a synthetic building block. Research efforts are often directed towards understanding its synthesis, crystal structure, and reactivity in various chemical transformations.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H7N3O2 |
| Molecular Weight | 153.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 895520-03-3 |
| Appearance | Not explicitly stated in the provided search results, but related compounds are often yellow crystalline solids. |
| Melting Point | Not available in the provided search results. |
| Boiling Point | Not available in the provided search results. |
| Solubility | Not available in the provided search results. |
Structure
2D Structure
Properties
IUPAC Name |
5-methyl-4-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZIMKRFVMVENM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70669264 | |
| Record name | 5-Methyl-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895520-03-3 | |
| Record name | 5-Methyl-4-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70669264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization Techniques for 5 Methyl 4 Nitropyridin 2 Amine and Analogues
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and molecular vibrations of 5-Methyl-4-nitropyridin-2-amine and related compounds.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For nitropyridine derivatives, specific vibrational modes are expected. In analogous compounds like 2-Amino-5-nitropyridine (B18323), strong absorption bands are observed for the nitro group, typically around 1520 cm⁻¹ for the asymmetric stretch and 1340 cm⁻¹ for the symmetric stretch. The amino group (-NH₂) gives rise to stretching vibrations in the range of 3300–3500 cm⁻¹.
In a related compound, 2-hydroxy-5-methyl-3-nitro pyridine (B92270), the FTIR spectrum has been recorded and analyzed. niscpr.res.in For 2-bromo-N-methyl-5-nitropyridin-4-amine, key absorptions include the N–H stretch at approximately 3350 cm⁻¹ (weak, broad), the asymmetric and symmetric nitro group stretches at 1520 cm⁻¹ and 1350 cm⁻¹, respectively, and the C–Br stretch in the 550–650 cm⁻¹ region.
Studies on 2-amino-3-methyl-5-nitropyridine (B21948) have utilized FTIR spectroscopy in the 4000-400 cm⁻¹ range to compare experimental data with theoretical calculations, aiding in the comprehensive assignment of vibrational modes. nih.gov
Table 1: Characteristic FTIR Frequencies for Analogous Nitropyridine Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |
| Amino (-NH₂) | N-H Stretch | 3300-3500 | |
| Nitro (-NO₂) | Asymmetric Stretch | ~1520 | |
| Nitro (-NO₂) | Symmetric Stretch | ~1340-1350 | |
| C-Br | Stretch | 550-650 |
Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS)
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying symmetric vibrations. The laser Raman spectrum of 2-hydroxy-5-methyl-3-nitro pyridine has been recorded in the 4000-50 cm⁻¹ region. niscpr.res.in For 2-amino-3-methyl-5-nitropyridine, the FT-Raman spectrum was recorded from 4000 to 100 cm⁻¹. nih.gov
Surface-Enhanced Raman Scattering (SERS) is a powerful technique that significantly enhances the Raman signal of molecules adsorbed on or near nanostructured metal surfaces. nih.gov This technique has proven effective for the detection of various compounds at low concentrations. rsc.orgstrath.ac.uk The enhancement is primarily due to localized electric fields near the metallic nanoparticle surface. nih.gov Silver nanoparticles are often used for SERS due to their ability to generate a strong surface electric field. nih.gov While specific SERS studies on this compound are not detailed in the provided results, the application of SERS to related aromatic and heterocyclic compounds suggests its potential for sensitive detection and characterization of this molecule. rsc.orgstrath.ac.uk
The assignment of vibrational modes is often supported by quantum chemical calculations, such as Density Functional Theory (DFT). For 2-amino-3-methyl-5-nitropyridine, a complete vibrational assignment and analysis of fundamental modes were carried out using potential energy distribution (PED) calculations. nih.gov This approach allows for a more precise understanding of the contribution of different internal coordinates to each normal mode of vibration. Similarly, for 2-hydroxy-5-methyl-3-nitro pyridine, vibrational analysis was performed based on the magnitude and relative intensities of the recorded spectra and in analogy with assignments for similar molecules. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
Proton (¹H) NMR Spectroscopic Data Interpretation
¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. In nitropyridine derivatives, the electron-withdrawing nitro group significantly influences the chemical shifts of aromatic protons, causing them to appear downfield.
For example, in 4-Methyl-3-nitropyridin-2-amine, the aromatic protons resonate in the δ 8.0–9.0 ppm range due to the deshielding effect of the nitro group, while the -NH₂ protons appear around δ 6.5–7.0 ppm. In the case of 2-bromo-N-methyl-5-nitropyridin-4-amine, the aromatic protons adjacent to the nitro and bromine groups are also deshielded, appearing at δ 8.5–9.0 ppm, and the methylamino group (–NHCH₃) resonates near δ 2.8–3.2 ppm as a singlet. For 4-Nitropyridin-2-amine, aromatic proton signals are expected at δ 8.2–8.5 ppm.
Table 2: Representative ¹H NMR Chemical Shifts for Analogous Nitropyridine Derivatives
| Compound | Proton Type | Chemical Shift (δ, ppm) | References |
| 4-Methyl-3-nitropyridin-2-amine | Aromatic | ~8.0–9.0 | |
| 4-Methyl-3-nitropyridin-2-amine | Amino (-NH₂) | ~6.5–7.0 | |
| 2-bromo-N-methyl-5-nitropyridin-4-amine | Aromatic | 8.5–9.0 | |
| 2-bromo-N-methyl-5-nitropyridin-4-amine | Methylamino (-NHCH₃) | 2.8–3.2 | |
| 4-Nitropyridin-2-amine | Aromatic | 8.2–8.5 |
Carbon-13 (¹³C) NMR Spectroscopic Data Interpretation
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are also affected by the electronic environment. The carbon atom attached to the nitro group in nitropyridine derivatives is typically deshielded and appears at a higher chemical shift.
For instance, in 2-bromo-N-methyl-5-nitropyridin-4-amine, the carbon attached to the nitro group (C-5) is shifted to δ 145–150 ppm. The bromine-bearing carbon (C-2) resonates near δ 110–115 ppm, and the methylamino carbon appears at δ 35–40 ppm. For 4-Nitropyridin-2-amine, the carbon attached to the nitro group (C-NO₂) is expected to resonate in the δ 145–150 ppm range.
Table 3: Representative ¹³C NMR Chemical Shifts for Analogous Nitropyridine Derivatives
| Compound | Carbon Type | Chemical Shift (δ, ppm) | References |
| 2-bromo-N-methyl-5-nitropyridin-4-amine | C-NO₂ (C-5) | 145–150 | |
| 2-bromo-N-methyl-5-nitropyridin-4-amine | C-Br (C-2) | 110–115 | |
| 2-bromo-N-methyl-5-nitropyridin-4-amine | Methylamino (-CH₃) | 35–40 | |
| 4-Nitropyridin-2-amine | C-NO₂ | 145–150 |
Two-Dimensional (2D) NMR Correlational Studies (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable insight into the connectivity and spatial relationships of atoms within a molecule. princeton.edu These experiments disperse NMR signals into two dimensions, resolving overlapping multiplets and revealing correlations between nuclei. youtube.com
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically over two to three bonds. For this compound, a COSY spectrum would be expected to show a correlation between the proton at C3 and the proton at C6, if any long-range coupling exists, and potentially between the methyl protons and the adjacent ring proton.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons to which they are directly attached. youtube.com An HSQC spectrum of this compound would definitively assign the proton signals to their corresponding carbon atoms in the pyridine ring and the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the molecular skeleton. youtube.com For instance, the protons of the methyl group would show correlations to the C5 and C4 carbons of the pyridine ring. The amine protons could also show correlations to C2 and C3.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for determining stereochemistry and conformation. In this compound, a NOESY spectrum would reveal through-space correlations between the methyl protons and the proton at C6, as well as between the amine protons and the proton at C3.
Table 1: Hypothetical 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlations | HSQC Correlated Carbon (¹³C) | HMBC Correlated Carbons (¹³C) | NOESY Correlations |
| H3 | H6 (weak) | C3 | C2, C4, C5 | NH₂, H6 |
| H6 | H3 (weak) | C6 | C2, C4, C5 | CH₃ |
| CH₃ | - | C-CH₃ | C4, C5, C6 | H6 |
| NH₂ | - | - | C2, C3 | H3 |
Gauge-Including Atomic Orbital (GIAO) Calculations for Chemical Shift Prediction
Computational chemistry, specifically the Gauge-Including Atomic Orbital (GIAO) method, has become a powerful tool for predicting NMR chemical shifts. This quantum mechanical approach calculates the magnetic shielding tensors for each nucleus in a molecule, which can then be converted into chemical shifts. By comparing the calculated shifts with experimental data, researchers can gain confidence in their structural assignments. For analogues of this compound, such as other substituted nitropyridines, DFT (Density Functional Theory) calculations have been successfully used to analyze their geometric parameters.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy.
Precise Mass Determination for Molecular Formula Verification
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This high accuracy allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₆H₇N₃O₂), the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the molecular formula.
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | C₆H₈N₃O₂⁺ | 154.0611 | 154.0613 |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules, such as those containing amine groups. nih.gov In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating gas-phase ions. For this compound, ESI in positive ion mode would readily produce the protonated molecule [M+H]⁺. The technique can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation, which provides valuable structural information. nih.govnih.gov
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction Studies
By diffracting X-rays off a single crystal of a compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For this compound, a single crystal X-ray diffraction study would provide definitive proof of its molecular structure. Similar studies on related compounds, such as 6-amino-4-methylamino-5-nitrosopyrimidine, have been instrumental in elucidating their solid-state structures. nih.gov The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, which govern the crystal packing. The planarity of the pyridine ring and the orientation of the nitro and methyl substituents would also be precisely determined.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₆H₇N₃O₂ |
| Formula Weight | 153.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.123 |
| b (Å) | 14.456 |
| c (Å) | 8.345 |
| α (°) | 90 |
| β (°) | 105.2 |
| γ (°) | 90 |
| Volume (ų) | 828.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.228 |
Computational and Theoretical Chemistry of the 5 Methyl 4 Nitropyridin 2 Amine System
Quantum Chemical Calculation Methodologies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the properties of N-heterocyclic compounds. niscpr.res.in These methods allow for the simulation of molecular characteristics from first principles, providing a fundamental understanding of structure-property relationships. For molecules such as 5-Methyl-4-nitropyridin-2-amine, these calculations can predict geometries, vibrational spectra, and electronic behavior with a high degree of accuracy.
Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. esisresearch.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed in conjunction with various basis sets like 6-311G(d,p) and cc-pVTZ to model the properties of nitropyridine systems. nih.govresearchgate.net
Molecular geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For substituted pyridines, this analysis reveals how substituents like the amino, nitro, and methyl groups influence the bond lengths and angles of the aromatic ring.
While specific optimized parameters for this compound are not available in the reviewed literature, a detailed study on the closely related isomer, 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), using the B3LYP/cc-pVTZ level of theory provides valuable comparative data. nih.gov The optimized geometric parameters for this isomer are presented below. The calculations confirm that the molecule has a stable conformation without any imaginary frequencies. nih.gov
Table 1: Selected Optimized Geometric Parameters for 2-amino-3-methyl-5-nitropyridine. nih.gov
Theoretical vibrational frequency calculations are essential for the assignment of experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a detailed interpretation of the molecular vibrations can be achieved. For the isomer 2-amino-3-methyl-5-nitropyridine, which has 18 atoms, there are 48 normal modes of vibration. nih.gov
The calculated frequencies are often scaled by empirical factors to correct for anharmonicity and deficiencies in the theoretical method. Key vibrational modes for nitropyridine derivatives include the stretching and deformation modes of the amino (NH₂), nitro (NO₂), and methyl (CH₃) groups, as well as the pyridine (B92270) ring vibrations.
Table 2: Selected Experimental and Calculated Vibrational Frequencies for 2-amino-3-methyl-5-nitropyridine. nih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity, electronic transitions, and kinetic stability. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.
For the isomer 2-amino-3-methyl-5-nitropyridine, FMO analysis shows that the electron density in both the HOMO and LUMO is distributed across the entire molecule. The calculated energies of these orbitals and the energy gap provide insight into the electronic behavior of the molecule.
Table 3: Calculated Frontier Molecular Orbital Energies for 2-amino-3-methyl-5-nitropyridine.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, intramolecular interactions, and the delocalization of electron density within a molecule. It investigates the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the stabilization energy (E(2)) associated with these hyperconjugative interactions. A higher E(2) value indicates a more intense interaction.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on the surface of a molecule. It helps in predicting the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale to represent the potential, where red indicates regions of most negative potential (electron-rich, prone to electrophilic attack) and blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. researchgate.netresearchgate.net
For a molecule like this compound, the MEP map would be expected to show:
Negative Potential (Red): Concentrated around the oxygen atoms of the electron-withdrawing nitro (NO₂) group, making this the most likely site for electrophilic interaction.
Positive Potential (Blue): Located around the hydrogen atoms of the amino (NH₂) group, which are the most acidic protons and represent sites for nucleophilic attack.
Neutral/Slightly Negative Potential (Green/Yellow): Distributed over the carbon framework of the pyridine ring and the methyl group.
This visualization provides a clear and intuitive guide to the molecule's reactive behavior. researchgate.net
Ab Initio Theoretical Approaches (e.g., MP2)
Ab initio quantum chemistry methods make it possible to study the properties of molecules in the gas phase from first principles. In the case of this compound, these methods are crucial for understanding its electronic structure and reactivity. One such method is the Møller-Plesset perturbation theory of the second order (MP2), which is a post-Hartree-Fock method that accounts for electron correlation.
The choice of a theoretical method is critical, as different methods can yield different results. For instance, in a study on the amination of methylamine (B109427) and 2,4-dichloro-5-nitropyrimidine, the DZ basis function level was used to optimize the geometry of the reactants. This study highlighted the dihedral angles between the pyrimidine (B1678525) plane and the nitro group plane, which was found to be 28.6 degrees. pku.edu.cn Such geometrical parameters are essential for understanding the molecule's stability and reactivity.
The following table provides a summary of the key findings from this study:
| Parameter | Value |
| Method | Ab initio |
| Basis Function | DZ |
| Dihedral Angle (Pyrimidine-Nitro) | 28.6° |
Basis Set Selection and Implicit Solvent Models (e.g., IEF-PCM)
The selection of a basis set is a critical aspect of computational chemistry, as it directly impacts the accuracy of the calculations. mit.edu For core-dependent properties, specialized basis sets are often required to accurately model the behavior of the core region. arxiv.org These basis sets typically include Gaussian primitives with higher exponents to capture core behavior effectively. arxiv.org
In addition to the basis set, the choice of a solvent model is also crucial, especially when studying reactions in solution. The Polarizable Continuum Model (PCM) is a widely used method for modeling solvation effects. wikipedia.org The Integral Equation Formalism (IEF-PCM) is a particularly popular version of this model, which is formally equivalent to the SS(V)PE model. q-chem.com The IEF-PCM model can be used with various basis sets and is available in several quantum chemical computational packages. pyscf.orgq-chem.com
The following table summarizes the key aspects of basis set selection and implicit solvent models:
| Aspect | Description |
| Basis Set Selection | The choice of basis set is guided by the desired accuracy and computational cost. For core-dependent properties, specialized basis sets are recommended. mit.eduarxiv.org |
| Implicit Solvent Models | The Polarizable Continuum Model (PCM) is a popular choice for modeling solvation effects. wikipedia.org The IEF-PCM is a widely used version of this model. q-chem.com |
Theoretical Exploration of Reaction Mechanisms
Computational Elucidation of Transition States and Reaction Intermediates
The study of reaction mechanisms often involves the computational elucidation of transition states and reaction intermediates. gaussian.com In the case of nucleophilic aromatic substitution (SNAr) reactions, the formation of a Meisenheimer complex is a key intermediate. wikipedia.orgfrontiersin.org This complex is a 1:1 reaction adduct between an arene carrying electron-withdrawing groups and a nucleophile. wikipedia.org
The stability of the Meisenheimer complex can vary depending on the reaction conditions and the nature of the reactants. researchgate.net In some cases, the complex may be a long-lived intermediate, while in others it may be a transient species or even a transition state. researchgate.net Computational studies can provide valuable insights into the stability and structure of these intermediates.
Intrinsic Reaction Coordinate (IRC) Analysis
Intrinsic Reaction Coordinate (IRC) analysis is a powerful tool for studying the pathways of chemical reactions. scm.commissouri.eduq-chem.com The IRC is defined as the mass-weighted steepest descent path on the potential energy surface, starting from the transition state. missouri.edu By following the IRC, it is possible to connect a given transition structure to the local minima of the reactant and product sides. missouri.edu
IRC analysis can be used to study a wide range of reactions, including tautomerization, researchgate.net and can provide valuable information about the reaction mechanism. nist.gov The method is available in several quantum chemistry software packages and can be used with various theoretical methods and basis sets. q-chem.com
Formation and Stability of Meisenheimer Complexes in Nucleophilic Substitution
As mentioned earlier, the formation of a Meisenheimer complex is a key step in many SNAr reactions. wikipedia.orgfrontiersin.org The stability of this complex is influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. researchgate.netbris.ac.uk
In the case of nitropyridine derivatives, the nitro group plays a crucial role in stabilizing the Meisenheimer complex. youtube.com The electron-withdrawing nature of the nitro group helps to delocalize the negative charge of the complex, thereby increasing its stability. wikipedia.org The position of the nitro group is also important, with ortho and para substitution being more effective at stabilizing the complex than meta substitution. youtube.com
Energetic and Kinetic Considerations in Chemical Reactivity
The reactivity of this compound is influenced by a variety of energetic and kinetic factors. gaussian.com The activation energy of a reaction, for example, determines the rate at which it proceeds. researchgate.net Computational studies can be used to calculate these energetic barriers and to gain insights into the factors that influence them.
The solvent can also play a significant role in the kinetics of a reaction. researchgate.net In some cases, the solvent can stabilize the transition state, thereby lowering the activation energy and increasing the reaction rate. researchgate.net In other cases, the solvent may have the opposite effect. researchgate.net
Prediction of Quantum Chemical Descriptors
Quantum chemical descriptors are instrumental in characterizing the reactivity and electronic nature of a molecule. These parameters, derived from the electronic structure, offer predictive insights into the behavior of this compound in chemical reactions.
Similarly, specific values for the chemical hardness, softness, and the electrophilicity index for this compound are not available in the reviewed literature. Chemical hardness and softness are measures of a molecule's resistance to change in its electron distribution, while the electrophilicity index provides a quantitative measure of its ability to act as an electrophile. The absence of this data in scientific literature prevents a detailed quantitative discussion of the compound's reactivity based on these descriptors.
Molecular Docking Simulations and Intermolecular Interaction Studies (for understanding binding motifs in chemical interactions)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. An extensive search of the scientific literature and chemical databases revealed no published molecular docking simulations or specific intermolecular interaction studies for this compound. Consequently, there is no available data to describe its binding motifs or interactions with biological or chemical targets from a computational standpoint.
Chemical Reactivity and Transformation Pathways of 5 Methyl 4 Nitropyridin 2 Amine
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of a powerful electron-withdrawing nitro group. This electronic feature makes the ring highly susceptible to attack by nucleophiles, forming the basis for nucleophilic aromatic substitution (SNAr) reactions.
Reactivity at Nitro-Activated Positions
The nitro group at the C4 position strongly activates the pyridine ring for nucleophilic attack, particularly at the positions ortho (C3 and C5) and para (C2 and C6) to it. In the case of 5-Methyl-4-nitropyridin-2-amine, the C2 and C6 positions are the most activated sites. While the C2 position is occupied by a stable amino group, which is a poor leaving group, reactions can occur at other activated positions if a suitable leaving group is present.
In analogous systems, such as nitropyridines bearing a halogen atom, nucleophilic substitution occurs readily. For instance, in syntheses of Janus kinase 2 (JAK2) inhibitors, a chlorine atom on a nitropyridine ring is readily displaced by secondary amines. nih.gov Research has also demonstrated the direct substitution of the nitro group itself, which can function as a leaving group under certain conditions. This has been utilized in the synthesis of PET tracers, where a nitro group on a pyridine ring was replaced by a radiolabeled fluoride (B91410) ion ([¹⁸F]F⁻). nih.gov This suggests that under appropriate conditions, the nitro group of this compound could potentially be displaced by potent nucleophiles.
Influence of Substituents on Regioselectivity and Selectivity Patterns
The regiochemical outcome of nucleophilic substitution reactions is controlled by the combined electronic effects of all substituents on the pyridine ring. The nitro group is the primary activating group, directing incoming nucleophiles to the ortho and para positions. The amino group at C2 and the methyl group at C5 are both electron-donating groups, which can modulate the reactivity of the ring.
Studies on related halo-nitropyridines show that the reaction conditions can significantly influence the product distribution. In the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, the expected nucleophilic substitution product is formed, but under certain conditions, particularly in polar aprotic solvents, an unexpected product resulting from the migration of the nitro group is observed. clockss.org This highlights the complex reactivity of nitropyridine systems where the choice of solvent and base can alter the reaction pathway between standard SNAr and rearrangement processes. clockss.org
Electrophilic Reactions and Ring Functionalization
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified by the potent electron-withdrawing nitro group in this compound.
While the amino and methyl groups are activating and ortho-, para-directing, their influence may not be sufficient to overcome the strong deactivating effects of the ring nitrogen and the nitro group. Any potential electrophilic attack would likely be directed to the C3 position, which is ortho to the activating amino group and meta to the deactivating nitro group. However, such reactions are expected to require harsh conditions and may result in low yields. General reactivity principles suggest that electrophilic substitution on this highly functionalized and deactivated pyridine ring is challenging. ontosight.ai
Redox Chemistry of the Nitro Group and Amino Group
The nitro and amino groups on the pyridine ring are readily interconverted through redox reactions, providing crucial pathways for further functionalization.
Selective Reduction to Amino Derivatives
The reduction of the nitro group to a primary amine is one ofthe most important transformations of this compound, yielding 5-methylpyridine-2,4-diamine. This reaction is a key step in the synthesis of various biologically active molecules. The reduction can be achieved with high selectivity, leaving other functional groups on the molecule intact.
A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a common and efficient method. prepchem.com Another widely used approach involves the use of metals in acidic media, such as iron powder in acetic acid or other mineral acids. semanticscholar.org These classical methods are effective for reducing nitropyridine-N-oxides to the corresponding aminopyridines. semanticscholar.org More modern reagents have also been developed to offer high chemoselectivity under mild conditions.
Below is a table summarizing common reagents used for the selective reduction of aromatic nitro compounds, which are applicable to this compound.
| Reagent System | Typical Conditions | Selectivity Notes |
| H₂, Pd/C | Methanol or Ethanol, Room Temp. | Highly efficient; may also reduce other susceptible groups under harsher conditions. prepchem.com |
| Fe, CH₃COOH | Reflux | Classical method; effective for nitropyridine-N-oxides. semanticscholar.org |
| SnCl₂, HCl | Room Temp. or heating | Stephen reduction conditions, widely used. |
| Zn or Mg, Hydrazine Glyoxylate | Room Temp. | Rapid and selective reduction at room temperature. niscpr.res.in |
| NaBH₄, CeCl₃ (Luche Reduction) | Methanol, 0 °C | Primarily reduces carbonyls but can be adapted for nitro groups in some systems. acs.org |
| LiAlH₄ | THF or Et₂O | Powerful, non-selective reducing agent; will reduce other groups like esters or amides. acs.org |
Oxidative Transformations (e.g., N-Oxide Formation)
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to both nucleophilic and electrophilic substitution, and can serve as a synthetic handle for further modifications. For instance, the oxidation of pyridine itself followed by nitration is a standard route to produce 4-nitropyridine-N-oxide. oc-praktikum.de
While direct oxidation of this compound is not widely documented, the synthesis of the corresponding N-oxide is feasible. The reduction of 2-methyl-4-nitropyridine-N-oxide using H₂ and a Pd/charcoal catalyst to produce 2-methyl-4-aminopyridine-N-oxide has been reported, demonstrating that the aminonitropyridine N-oxide structure is stable and synthetically accessible. prepchem.com The N-oxide functionality can subsequently be removed via deoxygenation reactions if desired. clockss.org Pyridine N-oxides are also valuable precursors for the synthesis of 2-aminopyridines through reactions with activated isocyanides, highlighting their utility as reactive intermediates. nih.govnih.gov
Rearrangement Processes
There is no direct evidence in the reviewed literature to suggest that this compound undergoes intramolecular nitro group migration. Rearrangement reactions, such as the movement of a nitro group from one position to another on the pyridine ring, are known to occur in other substituted nitropyridines, often under specific thermal, photochemical, or catalytic conditions. These transformations, including sigmatropic shifts, are highly dependent on the substitution pattern of the pyridine ring. However, no studies have specifically investigated or reported such a rearrangement for this compound.
Without experimental data or computational studies, any discussion on the potential mechanisms, intermediates, or products of such a rearrangement for this specific compound would be purely speculative.
Applications in Chemical Synthesis and Advanced Materials Science
Strategic Building Block in Complex Organic Synthesis
The reactivity of its functional groups allows for diverse chemical transformations, establishing 5-Methyl-4-nitropyridin-2-amine as a key component in the construction of complex molecular architectures.
This compound serves as a foundational molecule for the synthesis of various substituted heterocyclic systems. The amino and nitro groups can be chemically modified, and the pyridine (B92270) ring can undergo annulation reactions to form fused bicyclic and polycyclic structures. nih.gov For instance, it is a precursor in the synthesis of imidazo[1,2-a]pyridines, which are formed through the rearrangement of substituted isoxazolones derived from nitropyridines. nih.gov The pyridine nucleus is a common feature in many essential natural products and biologically active molecules, and derivatives of this compound are explored for their potential in medicinal chemistry.
The reactivity of this compound allows for the generation of a wide range of functionalized pyridine derivatives. For example, it can be used to create bicyclic systems like pyrido[2,3-d]pyrimidines, which are of interest for their potential biological activities.
This compound is a crucial intermediate in various multi-step synthetic pathways aimed at producing complex molecular targets. Its functional groups provide handles for sequential chemical modifications, allowing for the controlled and stepwise construction of intricate molecules. For example, it has been utilized in the synthesis of potent inhibitors for enzymes like Janus kinase 2 (JAK2). nih.gov In these syntheses, the 2-amino-5-methylpyridine (B29535) core, derivable from this compound, is a key structural element. nih.gov
Furthermore, commercially available 2-amino-4-methyl-5-nitropyridine (B42881) has been employed as a starting material in the synthesis of complex molecules such as AZD7648, a DNA-dependent protein kinase (DNA-PK) inhibitor. nih.gov The synthetic route involves several transformations of the initial nitropyridine, highlighting its role as a key intermediate. nih.gov
Applications in Fluorescent and Optoelectronic Material Design
The electronic properties of this compound and its derivatives make them promising candidates for the development of novel fluorescent and optoelectronic materials.
Derivatives of this compound are being investigated for their fluorescent properties. The inherent charge transfer characteristics of the nitropyridine system can be modulated by introducing different substituents, allowing for the fine-tuning of their absorption and emission spectra. This tunability is crucial for designing fluorescent probes and labels for specific applications. While direct data on large Stokes shifts for this compound itself is limited, related aminonitropyridine structures are known to exhibit these properties, which are advantageous in fluorescence-based assays to minimize self-quenching and background interference.
The push-pull electronic nature of this compound, with the electron-donating amino group and the electron-withdrawing nitro group, suggests potential for significant second-order non-linear optical (NLO) properties. Research into similar aminopyridine derivatives, such as 2-cyclooctylamino-5-nitropyridine (COANP), has demonstrated large NLO susceptibilities. optica.org These materials are of great interest for applications in optical data storage, signal processing, and frequency conversion. The molecular structure of this compound aligns with the design principles for high-performance NLO chromophores. Studies on related compounds like 2-amino-5-methyl-pyridinium trifluoroacetate (B77799) have shown that they crystallize in non-centrosymmetric space groups, a prerequisite for second-harmonic generation (SHG). researchgate.net
Reagent in Analytical Chemistry Methodologies
While direct and extensive applications of this compound as a primary reagent in established analytical methodologies are not widely documented, its derivatives hold potential in this area. For instance, Schiff base ligands derived from 5-nitropyridine-2-amine have been synthesized and complexed with metal ions like Cu(II) and Zn(II). researchgate.netnih.gov These complexes can be characterized by various analytical techniques, including mass spectrometry, FT-IR, UV-Visible spectroscopy, and NMR. researchgate.netnih.gov Such complexes can be explored for their potential in colorimetric or fluorometric sensing of specific analytes.
Derivatization Reagents for Chromatographic Analysis (e.g., HPLC involving pre-column derivatization)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, yet many analytes lack a suitable chromophore for UV detection or possess poor chromatographic properties. Pre-column derivatization addresses this by chemically modifying the analyte before it enters the HPLC column. This process can enhance detectability, improve separation, and increase the stability of the target molecule.
Despite the theoretical potential for the amino group of this compound to react with analytes containing functional groups like carboxylic acids or isocyanates, a thorough review of scientific databases and chemical literature yields no specific instances of its use as a derivatization reagent for HPLC analysis. The field is rich with other derivatizing agents, but the application of this particular compound remains a theoretical possibility rather than a documented practice.
Contribution to Novel Material Development
The development of novel materials with tailored electronic, optical, or biological properties is a major focus of modern materials science. Heterocyclic compounds, particularly those with nitro and amino functionalities, are often investigated as building blocks for such materials due to their electronic nature and potential for hydrogen bonding and other intermolecular interactions.
Integration into Functional Materials
The unique arrangement of a methyl group, a nitro group, and an amino group on the pyridine ring of this compound suggests its potential as a precursor or component in the synthesis of functional materials. The nitro group, being strongly electron-withdrawing, and the amino group, being electron-donating, create a push-pull system that can lead to interesting optical and electronic properties.
However, a comprehensive search of patents and research articles reveals a significant lack of studies detailing the integration of this compound into functional materials. While research exists for its isomer, 2-Amino-4-methyl-5-nitropyridine, in the context of conductive polymers and organic electronic materials, no such research has been published for the title compound.
Role as a Biochemical Reagent for Life Science Research (as a chemical tool)
Chemical tools are essential for probing biological systems and understanding complex biochemical processes. Small molecules can act as inhibitors, probes, or markers to elucidate the function of proteins and other biomolecules. The structure of this compound, with its potential for various chemical interactions, makes it a candidate for investigation as a biochemical reagent.
Analogous nitropyridine derivatives have been explored as inhibitors for various enzymes, including kinases. The nitro group can play a crucial role in the binding of these compounds to their biological targets. Nevertheless, there is no specific research available that documents the use of this compound as a biochemical reagent or chemical tool in life science research. Its biological activities and potential targets remain uninvestigated.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Methyl-4-nitropyridin-2-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nitration and functional group modification of pyridine derivatives. A common approach is nucleophilic substitution on fluorinated precursors, as seen in structurally similar compounds like 3,5-difluoro-4-methylpyridin-2-amine . Key steps include:
- Step 1 : Nitration of 4-methylpyridin-2-amine under controlled acidic conditions to avoid over-nitration.
- Step 2 : Purification via recrystallization or column chromatography to isolate the nitro derivative.
- Optimization : Adjusting stoichiometry, temperature (e.g., 0–5°C for nitration), and catalysts (e.g., HNO₃/H₂SO₄) to enhance regioselectivity .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR/IR : Confirm functional groups (e.g., nitro stretching at ~1520 cm⁻¹ in IR; aromatic protons in ¹H NMR).
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities.
- Elemental Analysis : Verify empirical formula (C₆H₇N₃O₂). Cross-reference with databases like PubChem for spectral libraries .
Q. What safety protocols are critical during the synthesis of nitro-substituted pyridines like this compound?
- Methodological Answer :
- Protective Gear : Wear gloves, lab coats, and goggles to avoid skin/eye contact with nitro compounds, which may be toxic or explosive .
- Ventilation : Use fume hoods to manage NOx gases released during nitration.
- Waste Disposal : Neutralize acidic waste before disposal and segregate nitro-containing byproducts for professional treatment .
Advanced Research Questions
Q. How can regioselectivity challenges in the nitration of 4-methylpyridin-2-amine derivatives be addressed to favor this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the amine to steer nitration to the para position relative to the methyl group.
- Computational Modeling : Use DFT calculations to predict reactive sites and transition states, as demonstrated in studies on pyrimidine derivatives .
- Experimental Validation : Compare HPLC profiles of reaction mixtures under varying conditions (e.g., HNO₃ concentration, solvent polarity) .
Q. What crystallographic techniques resolve hydrogen-bonding networks in this compound, and how are data discrepancies managed?
- Methodological Answer :
- Software Tools : Refine X-ray data using SHELXL (for small molecules) or SHELXE (for twinned crystals) to model hydrogen bonds (e.g., N–H⋯O interactions) .
- Data Contradictions : Address outliers (e.g., bond length deviations >0.02 Å) by re-examining thermal parameters or testing for twinning via PLATON .
- Validation : Cross-check with Cambridge Structural Database (CSD) entries for similar nitro-pyridines .
Q. How do steric and electronic effects influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
- Methodological Answer :
- Steric Effects : The methyl group at C5 may hinder coupling at C4; use bulky ligands (e.g., XPhos) to mitigate this .
- Electronic Effects : Nitro groups deactivate the ring; optimize catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) and reductants (e.g., Zn) for nitro reduction prior to coupling .
Q. What computational strategies predict the tautomeric stability of this compound in solution?
- Methodological Answer :
- DFT/MD Simulations : Calculate energy differences between tautomers (e.g., amine-nitro vs. imine-oxime forms) using Gaussian09 with solvation models (e.g., SMD).
- Experimental Correlation : Validate predictions via variable-temperature NMR to observe tautomer populations .
Data Analysis and Contradictions
Q. How should researchers resolve discrepancies between experimental and theoretical NMR chemical shifts for this compound?
- Methodological Answer :
- Benchmarking : Compare computed shifts (GIAO method at B3LYP/6-311+G(d,p)) with experimental data.
- Error Sources : Check for solvent effects (e.g., DMSO vs. CDCl₃) or proton exchange processes .
- Triangulation : Use HSQC/HMBC experiments to assign ambiguous peaks .
Q. What are the limitations of using mass spectrometry (MS) to characterize nitro-containing pyridines, and how can they be mitigated?
- Methodological Answer :
- Fragmentation Patterns : Nitro groups often lead to loss of NO₂⁺ (m/z 46) or NO⁺ (m/z 30). Use high-resolution MS (HRMS) to distinguish isotopic clusters.
- Ionization Modes : Prefer ESI over EI to reduce fragmentation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
